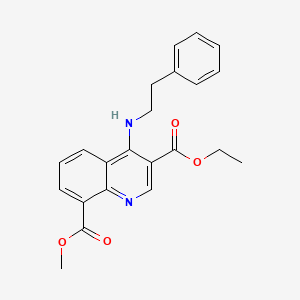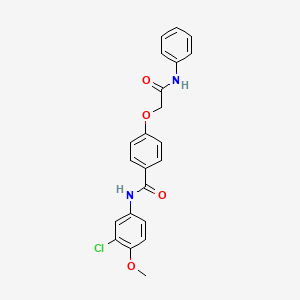![molecular formula C19H17BrO4S B3586645 [2-(4-Bromophenyl)sulfanyl-5,5-dimethyl-3-oxocyclohexen-1-yl] furan-2-carboxylate](/img/structure/B3586645.png)
[2-(4-Bromophenyl)sulfanyl-5,5-dimethyl-3-oxocyclohexen-1-yl] furan-2-carboxylate
Vue d'ensemble
Description
[2-(4-Bromophenyl)sulfanyl-5,5-dimethyl-3-oxocyclohexen-1-yl] furan-2-carboxylate is a complex organic compound that features a bromophenyl group, a sulfanyl linkage, a dimethyl-substituted cyclohexenone ring, and a furan-2-carboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Bromophenyl)sulfanyl-5,5-dimethyl-3-oxocyclohexen-1-yl] furan-2-carboxylate typically involves multiple steps:
Formation of the Bromophenyl Sulfanyl Intermediate: This step involves the reaction of 4-bromothiophenol with an appropriate electrophile to form the 4-bromophenyl sulfanyl intermediate.
Cyclohexenone Formation: The intermediate is then reacted with 5,5-dimethyl-1,3-cyclohexanedione under basic conditions to form the 5,5-dimethyl-3-oxocyclohexen-1-yl intermediate.
Furan-2-carboxylate Coupling: Finally, the cyclohexenone intermediate is coupled with furan-2-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the cyclohexenone ring, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups on the bromophenyl ring.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigation into its potential as an anti-inflammatory or anticancer agent.
Industry
Materials Science: Use in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism by which [2-(4-Bromophenyl)sulfanyl-5,5-dimethyl-3-oxocyclohexen-1-yl] furan-2-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group and the furan-2-carboxylate moiety are likely involved in binding interactions, while the cyclohexenone ring may contribute to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(4-Chlorophenyl)sulfanyl-5,5-dimethyl-3-oxocyclohexen-1-yl] furan-2-carboxylate
- [2-(4-Methylphenyl)sulfanyl-5,5-dimethyl-3-oxocyclohexen-1-yl] furan-2-carboxylate
Uniqueness
- Bromine Substitution : The presence of the bromine atom in [2-(4-Bromophenyl)sulfanyl-5,5-dimethyl-3-oxocyclohexen-1-yl] furan-2-carboxylate can significantly influence its reactivity and interactions compared to its chlorinated or methylated analogs.
- Sulfanyl Linkage : The sulfanyl group provides unique chemical properties, such as the ability to undergo oxidation to form sulfoxides or sulfones, which can be leveraged in various applications.
Propriétés
IUPAC Name |
[2-(4-bromophenyl)sulfanyl-5,5-dimethyl-3-oxocyclohexen-1-yl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrO4S/c1-19(2)10-14(21)17(25-13-7-5-12(20)6-8-13)16(11-19)24-18(22)15-4-3-9-23-15/h3-9H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLXLYZQBMRUHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)SC2=CC=C(C=C2)Br)OC(=O)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(6-Iodoquinazolin-4-yl)amino]phenol](/img/structure/B3586576.png)
![N-[4-[(6-iodoquinazolin-4-yl)amino]phenyl]acetamide](/img/structure/B3586589.png)


![ethyl 2-{[(4-methyl-1-piperidinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3586617.png)
![3-(3-Chlorobenzyl)-5-(4-ethoxyphenyl)-3,3-d]pyrimidin-4-one](/img/structure/B3586618.png)
![N-benzyl-2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B3586624.png)
![2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-phenylacetamide](/img/structure/B3586632.png)
![N-(4-chlorophenyl)-2-[5-(4-ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B3586643.png)
![3-chloro-4-[(2,4-dimethoxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione](/img/structure/B3586646.png)
![2-chloro-N-[(dibenzylamino)carbonothioyl]benzamide](/img/structure/B3586654.png)

![4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B3586668.png)
